molecular formula C8H7ClN2 B2991498 3-Chloro-8-methylimidazo[1,2-a]pyridine CAS No. 1019026-79-9

3-Chloro-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2991498
CAS No.: 1019026-79-9
M. Wt: 166.61
InChI Key: CRCPXUHCLPVNSM-UHFFFAOYSA-N
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Description

3-Chloro-8-methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . These compounds were also synthesized by using solid support catalysts .

Scientific Research Applications

Ionic Liquid Promoted Synthesis

3-Aminoimidazo[1,2-a]pyridines, structurally similar to 3-Chloro-8-methylimidazo[1,2-a]pyridine, can be synthesized in good to excellent yields using ionic liquids such as 1-butyl-3-methylimidazolium bromide. This method emphasizes the role of ionic liquids in facilitating reactions while being environmentally friendly due to their reusability (Shaabani, Soleimani, & Maleki, 2006).

Copper-Catalyzed Amination

The synthesis of pyrido[1,2-a]benzimidazoles, compounds that share a similar synthetic pathway with this compound, highlights the importance of acid additives in direct copper-catalyzed amination processes. This method underscores the potential for developing efficient synthetic routes for complex heterocyclic compounds, which are of interest in medicinal and materials chemistry (Masters et al., 2011).

Mechanochemical Ball-Milling Conditions

The solvent-free mechanochemical synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives under ball-milling conditions showcases an alternative, green chemistry approach. This method demonstrates high yields, atom economy, and simplicity in separating the product, emphasizing the role of mechanochemistry in sustainable synthesis strategies (Maleki, Javanshir, & Naimabadi, 2014).

Catalytic Activity in Carbon–Carbon Bond-Forming Reactions

N-Methylphthalimide-substituted benzimidazolium salts and their PEPPSI Pd–NHC complexes demonstrate catalytic efficiency in Suzuki–Miyaura cross-coupling and arylation reactions. This research points to the potential application of similar compounds in facilitating complex organic synthesis, particularly in forming carbon–carbon bonds (Akkoç, Gök, Ilhan, & Kayser, 2016).

Water-Mediated Hydroamination

The aqueous synthesis of methylimidazo[1,2-a]pyridines without deliberate catalyst addition, and the Ag-catalyzed aminooxygenation in acetonitrile solvent, illustrate innovative approaches to heterocyclic compound synthesis. These methods underscore the potential for water as a solvent in green chemistry and the use of transition metal catalysis for functionalization (Mohan, Rao, & Adimurthy, 2013).

Properties

IUPAC Name

3-chloro-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCPXUHCLPVNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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